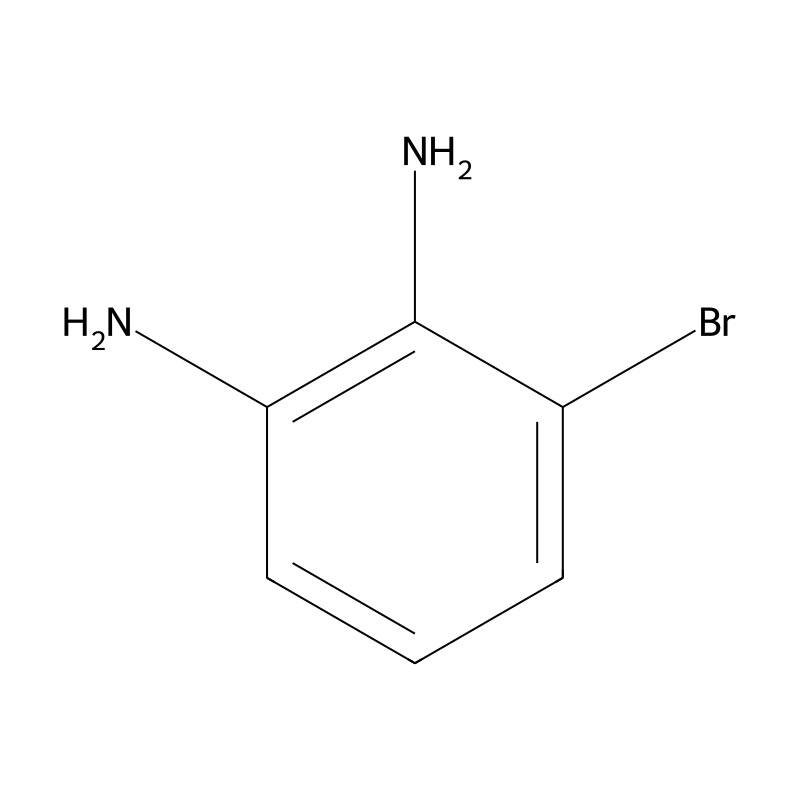3-Bromobenzene-1,2-diamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Application in Pharmaceutical Chemistry: Synthesis of Erdafitinib
Summary of the Application: Quinoxalines, a type of multi-nitrogen heterocyclic compounds, have various biological activities and are widely used in chemistry, biomedicine, and the chemical industry . 3-Bromobenzene-1,2-diamine is used as a raw material in the synthesis of the quinoxaline derivative 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, an essential intermediate to obtain the drug Erdafitinib .
Methods of Application or Experimental Procedures: The synthesis involves using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials, with triethylene diamine (DABCO) as a catalyst, and tetrahydrofuran as a solvent .
Results or Outcomes: The result of this synthesis is the quinoxaline derivative 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, which is an essential intermediate to synthesize Erdafitinib . This method of synthesis is reported to yield reasonably good results .
Synthesis of Potential Protein Kinase Inhibitors
Summary of the Application: 3-Bromobenzene-1,2-diamine is used in the preparation of isomeric bromo analogues of Benzo-1H-triazole. These analogues are potential inhibitors of protein kinases .
Results or Outcomes: The outcome of this synthesis is the production of potential protein kinase inhibitors. These inhibitors can be used in various biological and medicinal applications .
3-Bromobenzene-1,2-diamine, also known by its chemical formula CHBrN, is an aromatic amine characterized by the presence of a bromine atom and two amine groups attached to a benzene ring. This compound features a bromine substituent located at the meta position relative to the two amino groups on the benzene ring. Its molecular weight is approximately 187.04 g/mol. The compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural properties and reactivity.
- Nucleophilic Aromatic Substitution: The presence of the bromine atom makes it susceptible to nucleophilic substitution reactions, where nucleophiles can replace the bromine atom.
- Coupling Reactions: This compound can undergo coupling reactions, such as Sonogashira coupling, where it reacts with terminal alkynes in the presence of palladium catalysts to form substituted products .
- Reduction Reactions: The amino groups can be reduced or modified under certain conditions, allowing for further functionalization of the molecule.
Research indicates that 3-Bromobenzene-1,2-diamine exhibits various biological activities. Compounds with similar structures often show potential as:
- Anticancer Agents: Some studies suggest that derivatives of aromatic amines can inhibit cancer cell proliferation.
- Antimicrobial Activity: The compound may possess antimicrobial properties, making it a candidate for further development in pharmaceuticals .
Several methods exist for synthesizing 3-Bromobenzene-1,2-diamine:
- Bromination of Benzene Derivatives: Starting from 1,2-diaminobenzene, bromination can be achieved using brominating agents such as bromine in an organic solvent.
- Direct Amination: The introduction of amino groups can be performed through amination reactions involving suitable precursors and reagents .
- Coupling Reactions: As mentioned earlier, coupling reactions with appropriate substrates can yield this compound efficiently.
3-Bromobenzene-1,2-diamine has several applications:
- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
- Pharmaceutical Development: Its derivatives are explored for potential use in drug formulations due to their biological activities.
- Dyes and Pigments: The compound may be used in the dye industry due to its chromophoric properties.
Interaction studies involving 3-Bromobenzene-1,2-diamine have shown that it can interact with various biological targets. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. For instance:
- Protein Binding Studies: Investigations into how this compound binds to proteins can provide insights into its bioavailability and efficacy.
- Enzyme Inhibition Studies: Understanding how it inhibits specific enzymes can help elucidate its role in biological pathways.
Several compounds share structural similarities with 3-Bromobenzene-1,2-diamine. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,2-Diaminobenzene | Two amino groups on benzene | Lacks halogen substituent |
| 3-Chlorobenzene-1,2-diamine | Chlorine instead of bromine | Different halogen affects reactivity |
| 4-Bromobenzene-1,2-diamine | Bromine at para position | Different substitution pattern |
| 3-Nitrobenzene-1,2-diamine | Nitro group instead of bromine | Different electronic properties |
3-Bromobenzene-1,2-diamine stands out due to its specific arrangement of functional groups and the presence of a bromine atom at the meta position, which influences its reactivity and biological activity compared to other similar compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








